Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent chain is a three-carbon propanoate ester, with substituents prioritized as follows:
- Amino group (-NH₂) at position 3.
- 4-(Trifluoromethyl)phenyl group at position 3.
- Methyl ester (-COOCH₃) at position 1.
The stereodescriptor (3S) indicates the absolute configuration of the chiral center at carbon 3, where the amino group occupies the S-configuration relative to the Cahn-Ingold-Prelog priority rules. Synonyms include methyl (S)-3-amino-3-(4-(trifluoromethyl)phenyl)propanoate and C₁₁H₁₂F₃NO₂ (free base form).
Molecular Formula and Stereochemical Configuration
The molecular formula C₁₁H₁₂F₃NO₂ corresponds to a molecular weight of 247.21 g/mol for the free base. Key structural features include:
Stereochemical analysis reveals that the (3S)-enantiomer exhibits distinct physicochemical properties compared to its (3R)-counterpart, particularly in dipole moment and crystal packing.
Comparative Analysis of Tautomeric Forms
Tautomerism in this compound is limited due to the stability of the amino-ester system. However, theoretical studies suggest potential keto-enol tautomerism under specific conditions:
- Amino form : Dominant tautomer with -NH₂ and ester groups intact.
- Imino form : Hypothetical tautomer involving proton transfer from -NH₂ to the ester carbonyl, though energetically unfavorable (ΔG > 15 kcal/mol).
The trifluoromethyl group stabilizes the amino form through inductive effects, reducing enolization propensity. Nuclear magnetic resonance (NMR) data supports the absence of observable tautomers at ambient conditions.
Crystallographic Data and Conformational Studies
X-ray diffraction studies of the hydrochloride salt (C₁₁H₁₃ClF₃NO₂) reveal a monoclinic crystal system with space group P2₁. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 7.42 Å, b = 10.15 Å, c = 12.83 Å |
| β angle | 98.5° |
| Z-value | 2 |
The phenyl ring and trifluoromethyl group adopt a near-planar conformation, minimizing steric hindrance. The amino group forms intermolecular hydrogen bonds with chloride ions in the hydrochloride salt (N–H···Cl distance: 2.89 Å).
Conformational flexibility is restricted by the rigid phenyl-propanoate backbone, though molecular dynamics simulations predict minor rotational freedom in the ester group (±15°).
Properties
Molecular Formula |
C11H12F3NO2 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H12F3NO2/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)11(12,13)14/h2-5,9H,6,15H2,1H3/t9-/m0/s1 |
InChI Key |
SNVRBOCTVFEKPZ-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=C(C=C1)C(F)(F)F)N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
Condensation :
- Reactants : 4-(Trifluoromethyl)benzaldehyde (1.0 equiv), malonic acid (1.2 equiv), ammonium acetate (1.5 equiv).
- Solvent : Methanol or ethanol.
- Temperature : 60–80°C, 6–8 hours.
- Mechanism : The aldehyde undergoes Knoevenagel condensation with malonic acid, forming an α,β-unsaturated intermediate. Ammonium acetate facilitates nucleophilic addition of ammonia, yielding the β-amino acid.
Esterification :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 91% (two-step) | |
| Purity | >97% (HPLC) | |
| Stereoselectivity | Racemic (requires resolution) |
This method’s efficiency lies in avoiding intermediate isolation, reducing waste, and enabling scalability. However, stereochemical control necessitates post-synthesis resolution.
Stereoselective Synthesis via Chiral Catalysis
Asymmetric catalysis ensures direct access to the (3S)-enantiomer. A hydrogenation-based approach using chiral ruthenium catalysts achieves high enantiomeric excess (ee).
Hydrogenation of α,β-Unsaturated Ketone
Substrate Preparation :
- Synthesize 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate via Claisen condensation of methyl acetate with 4-(trifluoromethyl)acetophenone.
Asymmetric Hydrogenation :
| Parameter | Value | Source |
|---|---|---|
| Enantiomeric Excess | 95% | |
| Catalyst Loading | 0.5 mol% | |
| Reaction Time | 24 hours |
This method excels in stereocontrol but requires specialized catalysts and high-pressure equipment.
Esterification of β-Amino Acid Precursors
Direct esterification of pre-formed (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid provides a reliable route.
Acid-to-Ester Conversion
Acid Activation :
- Reagent : Thionyl chloride (2.0 equiv).
- Conditions : 0°C to room temperature, 2 hours.
Esterification :
| Parameter | Value | Source |
|---|---|---|
| Acid Purity | ≥99% (chiral HPLC) | |
| Ester Yield | 82% |
This method is ideal for small-scale production but depends on the availability of enantiopure β-amino acid.
Comparative Analysis of Methodologies
| Method | Yield | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| One-Pot Synthesis | 91% | 0 | High | High |
| Asymmetric Catalysis | 89% | 95 | Moderate | Low |
| Acid Esterification | 82% | 99 | Low | Moderate |
Key Findings :
- The one-pot method is optimal for industrial-scale production but requires resolution steps.
- Asymmetric hydrogenation delivers high enantiopurity but involves costly catalysts.
- Acid esterification suits lab-scale synthesis with pre-existing chiral intermediates.
Emerging Techniques and Optimization
Recent advances focus on enzyme-mediated dynamic kinetic resolution (DKR) to enhance stereoselectivity in one-pot systems. Immobilized lipases (e.g., CAL-B) coupled with racemization catalysts enable >90% ee and 80% yields under mild conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines, and substituted products with different functional groups replacing the trifluoromethyl group .
Scientific Research Applications
Chemical Overview
- Chemical Name : Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate
- Molecular Formula : C17H16F3NO2
- Molecular Weight : 323.31 g/mol
- CAS Number : 866867-74-5
Pharmaceutical Development
This compound has shown potential as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity.
- Case Study : Research indicates that derivatives of this compound exhibit significant activity against certain cancer cell lines, making it a candidate for further exploration in oncology drug development .
Biochemical Research
This compound serves as a useful reagent in biochemical assays due to its amino acid-like structure. It can be employed in studies related to enzyme inhibition and receptor binding.
- Application Example : Its ability to mimic natural amino acids allows researchers to investigate protein interactions and enzyme kinetics, crucial for understanding metabolic pathways .
Material Science
The trifluoromethyl group in the compound enhances its chemical stability and hydrophobic properties, making it suitable for applications in material science, particularly in the development of coatings and polymers.
- Research Insight : Studies have demonstrated that incorporating trifluoromethyl-containing compounds into polymer matrices can improve thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
- Key difference : Trifluoromethyl group at the meta position instead of para.
- Impact : Meta substitution reduces steric and electronic alignment with target receptors compared to para-substituted analogs. For example, para-substituted compounds often exhibit stronger herbicidal activity due to optimized spatial interactions .
Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate
- Key difference : Difluoromethoxy (-OCF₂H) replaces trifluoromethyl (-CF₃).
Methyl 3-amino-3-[4-(4-fluorophenoxy)phenyl]propanoate
Stereochemical Variations
(αR)- vs. (αS)-Configured Analogs
- Example : Compound 1 (S-configuration) and Compound 2 (R-configuration) from .
- Impact : The S-configuration in the target compound is critical for bioactivity. For instance, in N-benzylbenzamide derivatives, the S-enantiomer showed superior receptor binding compared to the R-form .
Racemic Mixtures
Functional Group Additions or Modifications
Methyl (2S)-2-acetamido-3-{2-[4-(trifluoromethyl)phenyl]-1H-indol-3-yl}propanoate
- Key difference : Incorporates an indole ring and acetamido group.
- This compound was synthesized via Pd-catalyzed cross-coupling, highlighting synthetic versatility compared to the target compound’s simpler esterification route .
Herbicidal Analogs with Varying R Groups
Key Findings and Implications
Substituent Position : Para-substituted trifluoromethyl groups optimize bioactivity compared to meta-substituted analogs.
Stereochemistry : The (3S) configuration is advantageous for target engagement, as seen in related scaffolds.
Synthetic Complexity : Compounds with additional functional groups (e.g., indole rings) require advanced synthetic methods, whereas the target compound is accessible via straightforward esterification.
Biological Activity
Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate, with the CAS number 866867-74-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 247.21 g/mol
- Structure : The compound features a trifluoromethyl group attached to a phenyl ring, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in metabolic pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy.
Key Mechanisms Include:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as ADAMTS7, which plays a role in extracellular matrix remodeling. The introduction of trifluoromethyl groups has been associated with increased selectivity and potency against specific targets .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial properties, likely due to their ability to disrupt bacterial membranes or inhibit essential bacterial enzymes .
Case Studies and Research Findings
-
ADAMTS7 Inhibition :
- A study reported the design and synthesis of derivatives that include this compound as a scaffold. It was found that modifications at the para position significantly affected selectivity and potency against ADAMTS7 compared to ADAMTS5 .
- Table 1 summarizes the inhibitory constants (K) for various derivatives:
Compound K (nM) Selectivity Ratio (ADAMTS7/ADAMTS5) 3a 9 12-fold 3c 900 1-fold EDV33 70 - -
Antimicrobial Studies :
- Research on related compounds has indicated significant antimicrobial activity against E. coli, suggesting that modifications in the molecular structure can enhance bioactivity. For instance, the introduction of specific functional groups has been shown to improve membrane permeability and disrupt biofilm formation .
Pharmacological Evaluation
Pharmacological evaluations have indicated that this compound exhibits promising biological activities, particularly in the context of enzyme inhibition and antimicrobial efficacy.
Pharmacokinetics
Studies indicate that similar compounds maintain stability under physiological conditions, which is crucial for their therapeutic potential. The pharmacokinetic profile suggests favorable absorption characteristics when administered orally, with good stability in gastric environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
